molecular formula C14H19N B2998233 1-Phenyl-2-azaspiro[3.5]nonane CAS No. 1871889-41-6

1-Phenyl-2-azaspiro[3.5]nonane

Cat. No. B2998233
CAS RN: 1871889-41-6
M. Wt: 201.313
InChI Key: MPADXOGTSKTMMS-UHFFFAOYSA-N
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Description

1-Phenyl-2-azaspiro[3.5]nonane is a chemical compound with the CAS number 1871889-41-6 . It has a molecular weight of 203.28 . The IUPAC name for this compound is 1-phenyl-7-oxa-2-azaspiro[3.5]nonane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO/c1-2-4-11(5-3-1)12-13(10-14-12)6-8-15-9-7-13/h1-5,12,14H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties such as color, density, hardness, melting and boiling points are not available in the retrieved resources.

Scientific Research Applications

  • Anticonvulsant Properties :

    • Kamiński, Obniska, and Dybała (2008) described the synthesis and pharmacological properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, highlighting their potential as anticonvulsants in various models (Kamiński, Obniska, & Dybała, 2008).
    • Obniska et al. (2005) synthesized N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane, which showed promising anticonvulsant activity (Obniska et al., 2005).
  • Synthesis and Structural Analysis :

    • Nagasaka, Sato, and Saeki (1997) focused on the synthesis and resolution of 1-azaspiro[4.4]nonane-2,6-dione enantiomers, contributing to the understanding of its structural properties (Nagasaka, Sato, & Saeki, 1997).
    • El Bialy, Braun, and Tietze (2005) synthesized azaspiro[4.4]nonanes as key structures in bioactive natural products, highlighting their relevance in antileukemic activity (El Bialy, Braun, & Tietze, 2005).
  • Chemical Reactions and Applications :

    • Nikiforova et al. (2021) explored the reactions of 2- and 4-(Arylmethylideneamino)phenols with methyl 1-bromocyclohexanecarboxylate and zinc, forming 2-azaspiro[3.5]nonan-1-ones, demonstrating its utility in synthetic chemistry (Nikiforova et al., 2021).
    • Huynh, Nguyen, and Nishino (2017) reported a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, illustrating an efficient method for creating complex spiro compounds (Huynh, Nguyen, & Nishino, 2017).

properties

IUPAC Name

3-phenyl-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-3-7-12(8-4-1)13-14(11-15-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPADXOGTSKTMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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